![molecular formula C20H20ClF3N4O2 B2945349 4-(4-chlorophenyl)-4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)butanamide CAS No. 2034258-05-2](/img/structure/B2945349.png)
4-(4-chlorophenyl)-4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)butanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, a pyrimidine ring, and a piperidine ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives have been synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The pyrimidine ring is a six-membered heterocyclic compound with two nitrogen atoms .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. In a study by Chen et al., they synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, including our compound of interest . These derivatives demonstrated anti-tobacco mosaic virus (TMV) activity. Specifically, compounds 7b and 7i exhibited promising antiviral effects . This finding suggests that the compound could be further investigated for its antiviral properties.
- The combination of a sulfonamide moiety with a 1,3,4-thiadiazole ring provides an interesting pharmacophore. Sulfonamides are known for their antibiotic properties, while 1,3,4-thiadiazoles have displayed various bioactivities, including antifungal and antibacterial effects . Researchers may explore this compound’s potential as a novel drug candidate in medicinal chemistry.
- Incorporating sulfonamides into 1,3,4-thiadiazole rings can lead to compounds with carbonic anhydrase inhibitory activity . Carbonic anhydrase inhibitors are relevant in medical applications, particularly for conditions like glaucoma and epilepsy.
- Sulfonamide derivatives have been investigated for their herbicidal properties . Considering the compound’s structure, it might be worth exploring its potential as an agrochemical agent for crop protection.
- The synthesis of this compound involves several steps, including esterification, hydrazination, salt formation, and cyclization . Its synthetic pathway could inspire novel approaches in organic chemistry.
Antiviral Activity
Medicinal Chemistry
Carbonic Anhydrase Inhibition
Agrochemical Applications
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
This interaction could potentially alter the function of the proteins, thereby influencing the cellular processes they regulate .
Result of Action
Given its targets, it is likely that the compound could influence various cellular processes, potentially leading to changes in cell function .
properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c21-14-3-1-13(2-4-14)16(29)5-6-19(30)27-15-7-9-28(10-8-15)18-11-17(20(22,23)24)25-12-26-18/h1-4,11-12,15H,5-10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKXWHNQHDKFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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